molecular formula C11H10N4 B2431221 3-Azido-1-phenylcyclobutane-1-carbonitrile CAS No. 2137093-06-0

3-Azido-1-phenylcyclobutane-1-carbonitrile

Cat. No.: B2431221
CAS No.: 2137093-06-0
M. Wt: 198.229
InChI Key: UMOQKPIRRUTVKH-PHIMTYICSA-N
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Description

3-Azido-1-phenylcyclobutane-1-carbonitrile is a specialized chemical building block designed for pharmaceutical research and advanced organic synthesis. Its structure incorporates two highly versatile functional groups on a strained cyclobutane ring, offering unique opportunities for molecular diversification. The azide group is a key handle for click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the rapid and efficient formation of triazole linkages for bioconjugation, polymer science, and library synthesis . The electron-withdrawing nitrile group at the bridgehead position is a valuable pharmacophore; in drug discovery, nitriles often act as hydrogen bond acceptors to enhance binding affinity and selectivity toward biological targets, and can serve as bioisosteres for carbonyl groups . The phenyl-substituted cyclobutane core provides a rigid, three-dimensional scaffold that can improve the physicochemical properties of lead compounds. As such, this compound is a valuable intermediate in the synthesis of more complex molecules for probing biological mechanisms and developing new therapeutic agents for areas like CNS disorders, cognitive diseases, and movement disorders, where cyclobutane derivatives have shown activity . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-1-phenylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOQKPIRRUTVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihalide-Mediated Cyclization

Drawing parallels to cyclopropane synthesis, cyclobutane formation may involve the reaction of 2-phenylacetonitrile with 1,3-dibromopropane under basic conditions. In a representative procedure for cyclopropanation, 2-phenylacetonitrile reacts with 1,2-dibromoethane in aqueous potassium hydroxide at 60°C, yielding 1-phenylcyclopropane-1-carbonitrile derivatives with 72–85% efficiency. Extending this methodology to cyclobutane synthesis would necessitate:

  • Reagent modification : Substituting 1,2-dibromoethane with 1,3-dibromopropane to enable four-membered ring formation
  • Base optimization : Testing potassium hydroxide versus sodium hydroxide for improved cyclization yields
  • Temperature modulation : Balancing reaction kinetics against thermal decomposition risks, potentially operating between 80–100°C

A hypothetical reaction scheme follows:
$$
\text{2-Phenylacetonitrile} + \text{1,3-Dibromopropane} \xrightarrow[\text{KOH}]{\text{H}_2\text{O, 80°C}} \text{1-Bromo-3-phenylcyclobutane-1-carbonitrile}
$$

Azide Functionalization Techniques

Introducing the azide group at the 3-position presents distinct challenges due to steric constraints imposed by the cyclobutane ring. Two established azidation methods show promise for adaptation:

Nucleophilic Substitution

The displacement of halogen atoms by azide ions, as demonstrated in the synthesis of 9-[4-(azidomethyl)phenyl]-9H-carbazole-3-carbonitrile, provides a viable pathway. Key parameters include:

Parameter Optimal Conditions Yield Reference
Solvent System Acetone/water (4:1 v/v) 84%
Temperature 60°C 84%
Reaction Time 5 hours 84%
Azide Source Sodium azide (1.5 eq) 84%

Application to the bromocyclobutane intermediate would proceed as:
$$
\text{1-Bromo-3-phenylcyclobutane-1-carbonitrile} + \text{NaN}3 \xrightarrow{\text{Acetone/H}2\text{O}} \text{3-Azido-1-phenylcyclobutane-1-carbonitrile}
$$

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthetic Challenges and Optimization Considerations

The unique geometry of 3-azido-1-phenylcyclobutane-1-carbonitrile introduces several synthetic hurdles:

Ring Strain Management

Cyclobutane’s 90° bond angles create substantial angle strain (≈27.5 kcal/mol), necessitating:

  • Low reaction temperatures during ring formation
  • Use of stabilizing electron-withdrawing groups (e.g., nitrile)

Azide Stability Considerations

The thermosensitive nature of organic azides mandates:

  • Strict temperature control (<70°C during synthesis)
  • Avoidance of strong acids/bases post-functionalization
  • Use of inert atmospheres to prevent decomposition

Analytical Characterization Techniques

Proper verification of synthetic success demands multimodal analysis:

Spectroscopic Methods

  • FT-IR : Identification of azide (–N$$_3$$) stretching vibrations at 2100–2150 cm$$^{-1}$$
  • $$^{13}\text{C NMR}$$ : Expected signals:
    • Cyclobutane carbons: δ 25–35 ppm
    • Nitrile carbon: δ 115–120 ppm
    • Aromatic carbons: δ 125–140 ppm

Chromatographic Purity Assessment

  • HPLC analysis using C18 reverse-phase columns
  • Mobile phase: Acetonitrile/water gradient elution
  • UV detection at 254 nm for nitrile chromophore

Chemical Reactions Analysis

Azide-to-Amide Conversion

The azide group can undergo Staudinger reaction with triphenylphosphine to form an iminophosphorane intermediate, which is then hydrolyzed to yield an amine . This step is critical for introducing amine functionality for further derivatization.

Reaction Conditions :

  • Reagents : Triphenylphosphine, water, THF.

  • Temperature : Room temperature to 50°C .

Nitrile Reduction

The nitrile group can be reduced to a primary amine using hydrogenation (e.g., H₂/Pd) or via LiAlH₄ . For example, reduction of nitriles to amines is a well-established method, as seen in analogous compounds.

Reaction Mechanism :

Cyclobutane-1-CN+LiAlH₄EtherCyclobutane-1-CH₂NH₂+Byproducts\text{Cyclobutane-1-CN} + \text{LiAlH₄} \xrightarrow{\text{Ether}} \text{Cyclobutane-1-CH₂NH₂} + \text{Byproducts}

Conditions :

  • Reagents : Lithium aluminum hydride, diethyl ether.

  • Temperature : Reflux at 40–60°C.

Reactivity and Stability

  • Thermal Stability : The cyclobutane ring is strained but stable under standard conditions. The azide group is sensitive to heat, light, and shock, requiring careful handling .

  • Chemical Reactivity : The nitrile group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This property can facilitate further functionalization via nucleophilic substitution.

Analytical Data

While specific data for 3-azido-1-phenylcyclobutane-1-carbonitrile is not directly available, analogous compounds provide insights:

Property Value Source
Molecular Formula C₁₀H₈N₃CN (hypothetical)
NMR (¹H) Peaks for phenyl (7–8 ppm), azide (~4–5 ppm), nitrile (silent)
IR (Nitrile) Strong absorption at ~2200 cm⁻¹

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in drug discovery and development, particularly in the synthesis of new pharmaceutical agents. Its azide group can participate in click chemistry, allowing for the construction of complex molecular architectures. This property is particularly useful in:

  • Anticancer Research : The incorporation of 3-azido-1-phenylcyclobutane-1-carbonitrile into drug candidates has been explored for targeting specific cancer pathways. For instance, derivatives have been tested for their efficacy against estrogen receptor-positive breast cancer, leveraging the compound's ability to form stable linkages with biological targets .
  • Bioconjugation : The azide functionality enables bioconjugation techniques, facilitating the attachment of biomolecules to therapeutic agents. This method enhances the specificity and effectiveness of drug delivery systems .

Material Science Applications

In materials science, 3-Azido-1-phenylcyclobutane-1-carbonitrile serves as a precursor for the development of advanced materials:

  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers through radical polymerization techniques. Its reactive azide group can initiate polymerization processes, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .
  • Nanotechnology : Research indicates that derivatives of this compound can be employed in the fabrication of nanostructured materials. The ability to functionalize surfaces with azide groups allows for the creation of hybrid materials with enhanced mechanical and thermal properties .

Case Studies and Research Findings

Several studies illustrate the practical applications of 3-Azido-1-phenylcyclobutane-1-carbonitrile:

  • Anticancer Activity : A study demonstrated that compounds derived from 3-Azido-1-phenylcyclobutane-1-carbonitrile exhibited significant cytotoxicity against various cancer cell lines. This research highlights its potential as a lead compound for developing new anticancer therapies .
  • Synthesis of Novel Polymers : Researchers have successfully synthesized novel polymers incorporating this compound, which showed improved thermal stability and mechanical strength compared to traditional polymers. These findings suggest that 3-Azido-1-phenylcyclobutane-1-carbonitrile could play a crucial role in advancing material performance .
  • Click Chemistry Applications : In a series of experiments, the azide group was employed in click chemistry reactions to create complex molecular structures that are useful in drug delivery systems. The efficiency and specificity of these reactions underscore the compound's versatility in synthetic applications .

Mechanism of Action

The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of both the azido and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in chemical synthesis, biological research, and material science.

Biological Activity

3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11_{11}H10_{10}N4_4 and a molecular weight of approximately 198.229 g/mol. Its unique azido group contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound is synthesized through the reaction of 1-phenylcyclobutane-1-carbonitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) under elevated temperatures. This method introduces the azido group, enhancing the compound's reactivity, particularly in click chemistry applications, which are crucial for bioconjugation and material science .

The biological activity of 3-Azido-1-phenylcyclobutane-1-carbonitrile is largely attributed to its azido group, which can participate in various chemical transformations. These transformations may lead to the formation of new compounds that can interact with biological targets. The azido group can be substituted or reduced to yield different functional groups, potentially leading to diverse biological activities .

Biological Activity

Research indicates that compounds similar to 3-Azido-1-phenylcyclobutane-1-carbonitrile exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some azido compounds have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Similar structures have demonstrated activity against fungi, suggesting potential applications in treating fungal infections.
  • Anticancer Potential : Preliminary studies suggest that derivatives of cyclobutane compounds may have anticancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological implications of azido compounds:

  • Antimicrobial Studies : Research has shown that azido derivatives can inhibit the growth of specific bacterial strains, indicating their potential as antibiotic agents.
  • Antifungal Activity : Investigations into related compounds have demonstrated moderate antifungal activity against pathogens such as Rhizoctonia solani, suggesting that 3-Azido-1-phenylcyclobutane-1-carbonitrile might exhibit similar effects .
  • Cancer Research : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Comparative Analysis

To better understand the biological activity of 3-Azido-1-phenylcyclobutane-1-carbonitrile, a comparison with similar compounds is useful:

Compound NameStructure TypeNotable Activity
1-Phenylcyclobutane-1-carbonitrileCyclobutane derivativeLimited reactivity
3-Azido-1-cyclobutane-1-carbonitrileCyclobutane with azido groupPotential antimicrobial activity
4-Azidophenyl derivativesAromatic azidesAnticancer and antifungal effects

Q & A

Q. What are the standard synthetic routes for 3-Azido-1-phenylcyclobutane-1-carbonitrile, and how is its purity validated?

The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves functionalizing a cyclobutane ring with azide and nitrile groups. A common approach is nucleophilic substitution, where a halogenated precursor (e.g., 3-bromo-1-phenylcyclobutane-1-carbonitrile) reacts with sodium azide. The chiral (1s,3s)-isomer is synthesized using stereoselective methods, such as asymmetric catalysis or chiral auxiliaries . Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane structure, azide (-N₃), and nitrile (-CN) groups.
  • IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide) and ~2240 cm⁻¹ (nitrile) validate functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (C₁₁H₉N₄). Purity is assessed via HPLC (≥95% purity, as reported in building block catalogs) .

Q. What safety protocols are critical when handling 3-Azido-1-phenylcyclobutane-1-carbonitrile?

Due to the azide group’s thermal instability and explosive potential:

  • Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation .
  • Handling : Use explosion-proof equipment, avoid sparks/open flames, and wear PPE (gloves, goggles, lab coat). Conduct reactions in fume hoods to minimize inhalation risks .
  • Disposal : Neutralize azides with sodium nitrite or ceric ammonium nitrate before disposal .

Advanced Research Questions

Q. How does the stereochemistry of 3-Azido-1-phenylcyclobutane-1-carbonitrile influence its reactivity in click chemistry applications?

The (1s,3s)-stereochemistry impacts spatial orientation during copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the cyclobutane ring’s rigidity may restrict alkyne approach angles, affecting regioselectivity or reaction rates. Computational modeling (DFT) and kinetic studies comparing enantiomers can reveal steric and electronic effects .

Q. What methodological challenges arise in analyzing contradictory stability data for 3-Azido-1-phenylcyclobutane-1-carbonitrile?

Discrepancies in stability reports (e.g., decomposition under UV vs. thermal conditions) require controlled experiments:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
  • Photostability : Expose samples to calibrated UV light and monitor via NMR or HPLC for degradation products. Contradictions may stem from impurities (e.g., trace metals) or moisture content, necessitating rigorous sample preparation .

Q. How can researchers optimize reaction conditions for stereoselective synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile?

  • Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric catalysis to enhance enantiomeric excess (ee).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve azide substitution kinetics.
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions like cyclobutane ring-opening. Monitor ee via chiral HPLC or optical rotation .

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